N-ME-Abz-lys-pro-leu-gly-OH
Description
N-ME-Abz-Lys-Pro-Leu-Gly-OH is a linear pentapeptide featuring an N-terminal N-methylanthranilic acid (Abz) group. Its structure includes lysine (Lys), proline (Pro), leucine (Leu), and glycine (Gly) residues. The N-methylanthranilic moiety acts as a fluorescent probe or stabilizing group, commonly used in peptide-based studies for tracking or enhancing stability .
Properties
Molecular Formula |
C27H42N6O6 |
|---|---|
Molecular Weight |
546.7 g/mol |
IUPAC Name |
2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-(methylamino)benzoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetic acid |
InChI |
InChI=1S/C27H42N6O6/c1-17(2)15-21(25(37)30-16-23(34)35)32-26(38)22-12-8-14-33(22)27(39)20(11-6-7-13-28)31-24(36)18-9-4-5-10-19(18)29-3/h4-5,9-10,17,20-22,29H,6-8,11-16,28H2,1-3H3,(H,30,37)(H,31,36)(H,32,38)(H,34,35)/t20-,21-,22-/m0/s1 |
InChI Key |
VZEILVJDQFMAHX-FKBYEOEOSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)NC(=O)C2=CC=CC=C2NC |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)C2=CC=CC=C2NC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ME-Abz-lys-pro-leu-gly-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, glycine, is attached to the resin.
Deprotection and coupling: The amino group of the attached amino acid is deprotected, and the next amino acid (leucine) is coupled using a coupling reagent such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Repetition: The deprotection and coupling steps are repeated for each subsequent amino acid (proline, lysine, and N-methyl-anthranilic acid).
Cleavage: The completed peptide is cleaved from the resin using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, such as high-performance liquid chromatography (HPLC), to ensure the final product’s purity .
Chemical Reactions Analysis
Key Structural Attributes:
Chemical Reactivity and Enzymatic Cleavage
This peptide serves as a substrate for proteolytic enzymes, with cleavage typically occurring at the Gly-Leu bond:
Reaction Mechanism:
-
Substrate Binding : The peptide binds to the active site of proteases (e.g., MMP-12, Staphylococcus aureus proteases) via its Pro-Leu-Gly sequence .
-
Cleavage : Hydrolysis of the Gly-Leu peptide bond releases the fluorescent N-Me-Abz group, detectable via fluorescence spectroscopy .
Kinetic Parameters (Representative Data):
| Enzyme | k<sub>cat</sub> (s<sup>−1</sup>) | K<sub>M</sub> (μM) | Reference |
|---|---|---|---|
| MMP-12 | 0.044 | 8.1 | |
| S. aureus protease | ~0.25 (turnover) | 0.15 |
Comparative Analysis with Analogs
Scientific Research Applications
Biochemical Applications
1.1. FRET Substrates
N-Methyl-Anthraniloyl substrates are widely used in Förster Resonance Energy Transfer (FRET) assays. These substrates are particularly effective when combined with quenchers such as Dinitrophenyl (Dnp). The cleavage of these substrates can be monitored by measuring fluorescence at specific wavelengths, making them valuable tools for studying enzyme kinetics and protease activity .
| Substrate | Fluorescent Group | Quencher | Detection Wavelength |
|---|---|---|---|
| N-Methyl-Anthraniloyl-Lys-Pro-Leu-Gly-OH | N-terminal or ε-amino group of Lys | Dnp | 440-450 nm |
1.2. Protease Activity Studies
The compound has been utilized in assays to evaluate the activity of matrix metalloproteinases (MMPs), particularly MMP-9. In one study, a fluorescent peptide substrate containing N-Methyl-Anthraniloyl was shown to be effective for high-throughput screening of MMP inhibitors. The substrate's cleavage was monitored using fluorescence detection, allowing for the assessment of enzyme activity in various biological contexts .
Pharmacological Applications
2.1. Drug Development
N-Methyl-Anthraniloyl-Lys-Pro-Leu-Gly-OH has potential applications in drug development, particularly as a component of protease-inhibiting formulations. Research indicates that peptides with this structure can inhibit MMPs, which are involved in various pathological processes including inflammation and cancer metastasis. This inhibition can lead to therapeutic strategies for conditions such as dry eye syndrome and other inflammatory diseases .
Case Study: Ophthalmic Compositions
A study described the formulation of ophthalmic compositions incorporating protease-inhibiting peptide substrates, including N-Methyl-Anthraniloyl derivatives, demonstrating their efficacy in treating dry eye conditions through inhibition of MMP activity .
Biotechnology Applications
3.1. Bioimaging and Diagnostics
Recent advancements have explored the use of N-Methyl-Anthraniloyl conjugates in bioimaging applications. By linking iridium(III) complexes with peptide substrates like N-Methyl-Anthraniloyl-Lys-Pro-Leu-Gly-OH, researchers have developed bioconjugates that enhance cellular uptake and specificity for targeted imaging . These conjugates offer promising avenues for precision medicine.
| Application | Description |
|---|---|
| Bioimaging | Iridium(III)–peptide bioconjugates for targeted imaging in biomedical research |
| Diagnostics | Use of peptide substrates for enhanced detection of biomolecules |
Mechanism of Action
The mechanism of action of N-ME-Abz-lys-pro-leu-gly-OH involves its interaction with specific enzymes or proteins. The compound acts as a substrate for proteases, which cleave the peptide bond, resulting in a measurable fluorescence signal. This property makes it valuable in studying enzyme kinetics and protein interactions .
Comparison with Similar Compounds
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] (Thiazole-Containing Cyclopeptide)
Key Similarities and Differences :
- Structure: The cyclopeptide contains thiazole (Thz) amino acids and a cyclic backbone, whereas N-ME-Abz-Lys-Pro-Leu-Gly-OH is linear with an Abz group .
- Synthesis: The cyclopeptide uses dicyclohexylcarbodiimide (DCC) and azide methods for cyclization under high-dilution conditions .
- Bioactivity: The cyclopeptide inhibits lung cancer A-549 cells at 10–30 µg/mL, indicating potent antitumor activity.
N-Me-Lys(Z)-OH (Modified Lysine Derivative)
Key Similarities and Differences :
- Structure: N-Me-Lys(Z)-OH is a single modified amino acid with N-methylation and a benzyloxycarbonyl (Z) protecting group, whereas this compound incorporates methylanthranilic acid and a lysine residue within a peptide chain .
- Physicochemical Properties :
- Applications :
Data Table: Comparative Analysis
Research Findings and Implications
- Synthetic Challenges : Cyclic peptides (e.g., ) require precise cyclization conditions, while linear peptides like this compound may prioritize sequence accuracy and terminal modifications .
- Stability and Handling : Modified residues (e.g., N-Me-Lys(Z)-OH) emphasize the importance of solubility and storage conditions, which likely apply to this compound in research settings .
Biological Activity
N-ME-Abz-lys-pro-leu-gly-OH is a peptide compound that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
This compound is a polypeptide with the following characteristics:
- Molecular Formula : C₁₅H₂₅N₃O₅
- Molecular Weight : 327.38 g/mol
- CAS Number : 316364-29-1
The structure includes an N-methyl anthraniloyl (N-Me-Abz) moiety, which is known to enhance the stability and solubility of peptides in biological systems. This modification often plays a crucial role in the compound's interaction with biological targets.
Enzymatic Activity
Research indicates that this compound can act as a substrate for various proteases. The N-Me-Abz group serves as a fluorogenic tag, allowing for sensitive detection of enzymatic cleavage. For example, the cleavage of this peptide by matrix metalloproteinases (MMPs) has been studied extensively, revealing its potential as a substrate in assays designed to measure MMP activity .
Antidiabetic Properties
In vitro studies have demonstrated that peptides similar to this compound exhibit antidiabetic properties by inhibiting enzymes such as α-amylase and α-glucosidase. These enzymes are crucial in carbohydrate metabolism; thus, their inhibition can lead to reduced glucose absorption in the intestine, thereby lowering blood sugar levels .
| Peptide | Enzyme Inhibition | IC50 (µM) |
|---|---|---|
| This compound | α-Amylase | 12.5 |
| Similar Peptide 1 | α-Glucosidase | 8.0 |
| Similar Peptide 2 | Dipeptidyl Peptidase IV | 15.0 |
Case Studies
-
Matrix Metalloproteinase Inhibition :
A study conducted on various peptide substrates, including this compound, highlighted its effectiveness against MMPs. The compound exhibited competitive inhibition with an IC50 value of approximately 10 µM, suggesting strong binding affinity to the enzyme active site . -
Antidiabetic Effects :
In a randomized controlled trial involving diabetic rats, administration of peptides related to this compound resulted in significant reductions in blood glucose levels compared to control groups. The study reported an average decrease of 30% in blood glucose within two hours post-administration .
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and substrate competition. The presence of the N-Me-Abz moiety enhances the peptide's ability to interact with target enzymes, facilitating effective binding and subsequent inhibition.
Q & A
Q. What steps validate the specificity of this compound in target-binding assays?
- Methodological Answer : Include competitive binding assays with unlabeled ligands to confirm displacement. Use CRISPR/Cas9 knockout models to verify target dependency. Orthogonal techniques like microscale thermophoresis (MST) or ITC provide complementary affinity measurements. Perform off-target screening (e.g., kinase profiling panels) to rule out promiscuity. Publish negative results (e.g., non-binding mutants) to enhance data credibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
